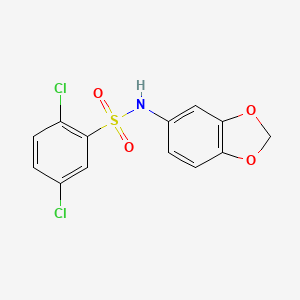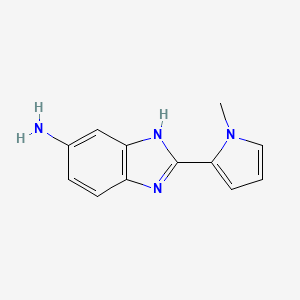![molecular formula C18H22N2O2 B5768718 N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, commonly known as DMAB, is a chemical compound that has been extensively studied for its various applications in scientific research. DMAB is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders.
科学的研究の応用
DMAB has been extensively studied for its various applications in scientific research. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders. DMAB has been shown to inhibit the growth of cancer cells by blocking the activity of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMAB has also been found to be effective in reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease.
作用機序
DMAB is a potent inhibitor of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is an important enzyme involved in various cellular processes. N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Upon activation, N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide phosphorylates various target proteins, leading to the activation of downstream signaling pathways. DMAB inhibits the activity of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
DMAB has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAB has also been found to reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. In addition, DMAB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DMAB has several advantages as a research tool. The compound is highly specific for N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide and does not inhibit other kinases. DMAB is also relatively stable and can be easily synthesized. However, DMAB also has some limitations. The compound is highly hydrophobic and requires the use of organic solvents for its dissolution. DMAB also has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the study of DMAB. One potential application of DMAB is in the treatment of cancer. Further studies are needed to determine the efficacy of DMAB in various cancer types and to identify potential synergistic effects with other anticancer agents. Another potential application of DMAB is in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment with DMAB and to identify potential side effects. Finally, DMAB may also have potential applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Further studies are needed to determine the efficacy of DMAB in these disorders and to identify potential mechanisms of action.
合成法
The synthesis of DMAB involves the reaction between 4-isopropoxybenzoic acid and 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DMAB as a white crystalline solid with a molecular weight of 309.4 g/mol.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)22-17-11-5-14(6-12-17)18(21)19-15-7-9-16(10-8-15)20(3)4/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHISIAAPYRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-isopropoxy-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)


![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)


![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)